molecular formula C20H34O4 B1164535 12-epi Leukotriene B3

12-epi Leukotriene B3

Cat. No.: B1164535
M. Wt: 338.5
InChI Key: NGTXCORNXNELNU-OUZMKVEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Polyunsaturated Fatty Acid Metabolism and Eicosanoid Pathways

The journey from dietary polyunsaturated fatty acids (PUFAs) to bioactive eicosanoids is a multi-step process initiated by the release of these fatty acids from cell membrane phospholipids. microbenotes.comfrontiersin.org The primary precursor for the most prominent class of eicosanoids is arachidonic acid (AA), a 20-carbon omega-6 fatty acid. caymanchem.com

Once liberated from the cell membrane by phospholipase A2, arachidonic acid is shunted into one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. frontiersin.orgcaymanchem.com The COX pathway leads to the production of prostaglandins and thromboxanes, which are involved in inflammation, blood clotting, and vascular tone. creative-proteomics.com The LOX pathway, central to this discussion, generates leukotrienes and lipoxins, key players in inflammation and immune modulation. microbenotes.com The CYP450 pathway produces a variety of other eicosanoids, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). frontiersin.org The interplay between these pathways is complex, with extensive crosstalk and regulation ensuring a balanced physiological response. caymanchem.com

Table 1: Major Eicosanoid Biosynthesis Pathways and their Products

PathwayKey EnzymesPrimary PrecursorMajor Products
Cyclooxygenase (COX) Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Arachidonic AcidProstaglandins, Thromboxanes
Lipoxygenase (LOX) 5-Lipoxygenase, 12-Lipoxygenase, 15-LipoxygenaseArachidonic AcidLeukotrienes, Lipoxins, HETEs
Cytochrome P450 (CYP450) Various CYP enzymesArachidonic AcidEETs, HETEs

The lipoxygenase (LOX) enzymes are a family of iron-containing enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov The specific position of oxygen insertion defines the different LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX. wikipedia.org The 5-LOX pathway is of particular importance as it initiates the biosynthesis of leukotrienes. creative-proteomics.com This pathway converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), an unstable intermediate. wikipedia.org

Canonical Leukotrienes: Structures, Formation, and Physiological Significance

Leukotrienes are potent inflammatory mediators produced primarily by leukocytes. wikipedia.org Their synthesis is a critical component of the body's response to injury and infection.

The unstable intermediate 5-HPETE, formed by 5-LOX, is further converted by the same enzyme into Leukotriene A4 (LTA4). wikipedia.orghmdb.ca LTA4 is an unstable epoxide and serves as a crucial branching point in the leukotriene biosynthetic pathway. ontosight.ainih.gov Its fate is determined by the enzymatic machinery present in the specific cell type.

LTA4 can be enzymatically hydrolyzed by the cytosolic enzyme Leukotriene A4 hydrolase (LTA4H) to form Leukotriene B4 (LTB4). biosciencepharma.comreactome.orgnih.gov LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a significant role in amplifying inflammatory responses. ashpublications.org

The formation of Leukotriene B3 (LTB3) follows a similar pathway but originates from a different polyunsaturated fatty acid precursor, eicosatrienoic acid (Mead acid). bertin-bioreagent.com Mead acid is a substrate for 5-lipoxygenase, leading to the formation of Leukotriene A3 (LTA3). bertin-bioreagent.com However, the enzymatic conversion of LTA3 to LTB3 by LTA4 hydrolase is reported to be very low, as LTA3 itself acts as an inhibitor of the enzyme. bertin-bioreagent.com

It is important to distinguish these enzymatically produced leukotrienes from isomers that can be formed through non-enzymatic hydrolysis. For instance, non-enzymatic hydrolysis of LTA4 yields 6-trans-LTB4 and 6-trans-12-epi-LTB4, which are distinct from the biologically active LTB4. biosciencepharma.com Similarly, non-enzymatic hydrolysis of LTA3 results in the formation of 6-trans-12-epi LTB3 and 6-trans LTB3. bertin-bioreagent.com

The Leukotriene B series, particularly LTB4, are potent mediators of inflammation. LTB4 exerts its effects by binding to specific cell surface receptors, primarily BLT1 and BLT2. oup.com Its functions include:

Chemotaxis: LTB4 is a powerful chemoattractant, recruiting neutrophils, eosinophils, and other immune cells to sites of inflammation. ashpublications.orgoup.com

Immune Cell Activation: It can stimulate the production of inflammatory cytokines and enhance the effector functions of immune cells. ashpublications.org

Inflammatory Diseases: Elevated levels of LTB4 are associated with a range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease. oup.com

The biological activities of LTB3 have been compared to those of LTB4. Studies have shown that LTB3 and LTB4 elicit nearly identical dose- and time-dependent enhancement in complement receptors and lysozyme release in human neutrophils. nih.gov However, LTB3 was found to be about five-fold less potent than LTB4 in inducing chemotaxis. nih.gov In contrast, the biological activity of 12-epi LTB3 has not been extensively explored. bertin-bioreagent.combioscience.co.uk

The Enigma of 12-epi Leukotriene B3

The compound this compound, also known as 5S,12S-dihydroxy-6Z,8E,10E-eicosatrienoic acid, is an isomer of LTB3. bertin-bioreagent.com Current scientific understanding suggests that 12-epi LTB3, which contains the natural 6-cis olefin, is not produced through known enzymatic or non-enzymatic processes. bertin-bioreagent.com As mentioned earlier, the non-enzymatic hydrolysis of LTA3 leads to the formation of 6-trans-12-epi LTB3, a different isomer. bertin-bioreagent.com The biological significance and potential roles of 12-epi LTB3 remain largely uninvestigated. bioscience.co.uk

Stereochemical Diversity and Isomeric Forms within the Leukotriene Family

The biological activity of leukotrienes is profoundly influenced by their specific three-dimensional structure, a concept known as stereochemistry. nih.govontosight.ai The enzymatic reactions in the leukotriene biosynthetic pathway are highly stereospecific, meaning they produce molecules with a precise arrangement of atoms in space. wikipedia.org This results in the formation of specific isomers, which are molecules that have the same chemical formula but different spatial arrangements.

The conversion of LTA4 to LTB4, for example, is catalyzed by the enzyme LTA4 hydrolase and results in the formation of 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid. rupress.org The designations (S) and (R) at carbons 5 and 12, and the cis and trans configurations of the double bonds, are critical for its potent biological activity. rupress.org Even subtle changes in this stereochemistry can dramatically reduce or alter the molecule's function. rupress.orgnih.gov

Non-enzymatic hydrolysis of LTA4 can also occur, leading to the formation of different isomers of LTB4. annualreviews.org For instance, the non-enzymatic breakdown of LTA4 produces both the 12(S) and 12(R) isomers of LTB4 that possess a 6-trans double bond, which differ from the enzymatically produced LTB4 containing a 6-cis bond. bertin-bioreagent.com This highlights the importance of enzymatic control in generating the most biologically active form of the molecule. The existence of these various isomers, each with potentially different biological activities, creates a complex signaling environment.

Contextual Introduction of this compound as a Specific Isomer for Academic Inquiry

Within the diverse family of leukotriene isomers, this compound (12-epi LTB3) presents a unique subject for scientific investigation. Its full chemical name is 5(S),12(S)-dihydroxy-6Z,8E,10E-eicosatrienoic acid. bertin-bioreagent.com Unlike the more extensively studied LTB4, which is derived from arachidonic acid (an omega-6 fatty acid), the "3-series" leukotrienes, including LTB3, are derived from eicosapentaenoic acid (EPA; an omega-3 fatty acid).

Specifically, 12-epi LTB3 is an isomer of Leukotriene B3 (LTB3). The designation "12-epi" indicates that the stereochemistry at the 12th carbon is the opposite of that found in the naturally occurring, enzymatically produced LTB3. While the enzymatic hydrolysis of LTA3 by LTA4 hydrolase produces LTB3 (5S, 12R-dihydroxy configuration), this conversion is known to be very inefficient as LTA3 can inhibit the LTA hydrolase enzyme. bertin-bioreagent.com

The non-enzymatic hydrolysis of LTA3 results in the formation of 6-trans-12-epi LTB3 and 6-trans LTB3. bertin-bioreagent.com However, isomers like 12-epi LTB3, which retain the natural 6-cis double bond configuration, are not typically formed through either known enzymatic or non-enzymatic pathways. bertin-bioreagent.combioscience.co.ukcenmed.com For this reason, 12-epi LTB3 is primarily studied as a synthetic compound, allowing researchers to probe the structural requirements for biological activity at leukotriene receptors. ontosight.aiontosight.ai The biological activity of 12-epi LTB3 itself has not been extensively explored, making it an intriguing molecule for academic inquiry into the structure-function relationships of the leukotriene family. bertin-bioreagent.combioscience.co.ukcenmed.combiomart.cn

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19+/m0/s1

InChI Key

NGTXCORNXNELNU-OUZMKVEGSA-N

SMILES

CCCCCCCC[C@H](O)/C=C/C=C/C=C[C@@H](O)CCCC(O)=O

Synonyms

12-epi LTB3

Origin of Product

United States

Nomenclature, Structural Characteristics, and Stereochemical Considerations of 12 Epi Leukotriene B3

Systematic IUPAC Nomenclature and Alternative Designations

12-epi Leukotriene B3 is scientifically recognized by its systematic International Union of Pure and Applied Chemistry (IUPAC) name: (5S,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid. ebi.ac.uk In scientific literature and among researchers, it is commonly referred to by the alternative designation 12-epi LTB3. This shorthand provides a convenient way to distinguish it from its canonical counterpart, Leukotriene B3 (LTB3).

Nomenclature Type Designation
Systematic IUPAC Name (5S,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid
Alternative Designation 12-epi LTB3

Elucidation of its Precise Stereoisomeric Configuration at the 12-position

The prefix "12-epi" in its name signifies a specific stereochemical relationship with Leukotriene B3. In stereochemistry, an epimer is one of a pair of diastereomers that differ in configuration at only one stereogenic center. For this compound, this difference occurs at the 12th carbon position.

The enzymatic hydrolysis of Leukotriene A3 (LTA3) typically yields Leukotriene B3 (LTB3), which has a 5(S),12(R)-dihydroxy acid configuration. glpbio.com In contrast, this compound possesses an inverted stereochemistry at the 12-position, resulting in a 12(S) configuration. Therefore, the precise stereoisomeric configuration of this compound is 5(S),12(S)-dihydroxy-eicosatrienoic acid. It is important to note that 12-epi LTB3 isomers containing the natural 6-cis olefin are not typically produced through known enzymatic or non-enzymatic pathways. glpbio.com Non-enzymatic hydrolysis of LTA3 can lead to the formation of both 12(S) and 12(R) isomers, but these typically have a 6-trans double bond configuration. glpbio.com

Comparative Analysis of Stereochemical Differences with Canonical Leukotriene B3 and B4

The biological activity of leukotrienes is highly dependent on their three-dimensional structure. A comparison with the canonical forms, Leukotriene B3 and Leukotriene B4, highlights the significance of these subtle stereochemical differences.

Compound Stereochemistry at C-5 Stereochemistry at C-12 Double Bond Geometry
This compound SS-
Leukotriene B3 (LTB3) SR6Z, 8E, 10E
Leukotriene B4 (LTB4) SR6Z, 8E, 10E, 14Z

As illustrated in the table, both LTB3 and LTB4 share the same S configuration at the 5-position and R configuration at the 12-position. The key difference between LTB3 and LTB4 lies in the number of double bonds in their carbon chains; LTB4 has an additional double bond at the 14-position with a Z configuration. nih.gov In contrast, this compound is an epimer of LTB3, with the stereochemistry at the 12-position being S instead of R. This single change in the spatial arrangement of the hydroxyl group at C-12 fundamentally alters the molecule's shape.

Significance of Chirality in Eicosanoid Biological Recognition and Activity

Chirality, or the "handedness" of molecules, is a critical factor in the biological recognition and activity of eicosanoids, the family of signaling molecules to which leukotrienes belong. researchgate.netmdpi.com The interaction between an eicosanoid and its receptor is highly specific, akin to a lock and key mechanism. nih.gov Even minor alterations in the stereochemistry of an eicosanoid can dramatically affect its ability to bind to its target receptor and elicit a biological response. nih.govnih.gov

Enzymatic formation of eicosanoids is a highly stereoselective process, producing specific isomers. nih.govnih.gov In contrast, non-enzymatic formation through reactive oxygen species can result in a mixture of stereoisomers. nih.gov The stereospecificity of eicosanoid receptors means that different stereoisomers can have vastly different, or even opposing, biological activities. nih.gov For example, studies on Leukotriene B4 have shown that its chemotactic activity for human neutrophils is highly dependent on the precise stereochemistry of its hydroxyl groups and the configuration of its triene system. nih.gov Isomers with altered stereochemistry, such as 12-epi-6-trans LTB4, exhibit significantly reduced or no chemotactic activity compared to the native LTB4. nih.gov

This high degree of stereospecificity underscores the importance of chirality in the physiological and pathophysiological roles of eicosanoids. wikipedia.org The specific three-dimensional structure of an eicosanoid is essential for its proper recognition by cellular receptors, which in turn dictates the downstream signaling pathways that are activated. nih.govnih.gov Therefore, the distinct stereochemistry of this compound at the 12-position is expected to confer upon it a unique biological activity profile compared to its canonical counterparts.

Investigation of Biosynthetic Pathways and Natural Occurrence of 12 Epi Leukotriene B3

Assessment of Known Enzymatic Mechanisms for Leukotriene B Synthesis

The canonical biosynthesis of leukotrienes is a well-defined enzymatic cascade initiated from arachidonic acid. The formation of Leukotriene B compounds is a critical step in this pathway, governed by a specific hydrolase.

Role of Leukotriene A4 Hydrolase in Canonical Leukotriene B Formation

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory process. researchgate.net Its primary function in the leukotriene pathway is to catalyze the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4). wikipedia.orgreactome.org LTA4H acts as an epoxide hydrolase, facilitating the stereoselective addition of a water molecule to the unstable epoxide group of LTA4. researchgate.net This enzymatic reaction is highly specific, yielding LTB4, which is chemically defined as a 5(S),12(R)-dihydroxy acid with a 6(Z),8(E),10(E) conjugated triene structure. glpbio.com LTA4H is a cytosolic protein found in a wide array of mammalian cells and tissues. wikipedia.org The enzyme is crucial for producing LTB4, one of the most potent chemotactic agents involved in both acute and chronic inflammatory diseases. researchgate.netnih.gov

Evidence Regarding the Absence of Enzymatic Formation of 12-epi Leukotriene B3 in Biological Systems

Current scientific evidence indicates that this compound is not a product of known enzymatic pathways. glpbio.combioscience.co.uk The enzymatic machinery, specifically LTA4 hydrolase, is structured to produce the 12(R)-hydroxyl configuration found in canonical LTB4. The formation of a 12(S)-hydroxyl isomer (an "epi" isomer) like 12-epi LTB3 would require a different enzymatic mechanism that has not been identified.

Furthermore, the precursor for the LTB3 series, Leukotriene A3 (LTA3), is a very poor substrate for LTA4 hydrolase. nih.gov Research has shown that incubation of LTA3 with purified human LTA4 hydrolase results in insignificant amounts of Leukotriene B3 (LTB3). nih.gov Instead of being an effective substrate, LTA3 acts as a potent inhibitor of LTA4 hydrolase, blocking the enzyme's ability to bind with LTA4 and thus preventing the formation of LTB4. nih.gov This inherent inefficiency and inhibitory nature make the significant enzymatic production of any LTB3 isomer, including 12-epi LTB3, highly improbable in biological systems.

Evaluation of Non-Enzymatic Processes in the Generation of this compound

In the absence of enzymatic synthesis, non-enzymatic chemical reactions, such as spontaneous hydrolysis, can generate various leukotriene isomers. However, these processes also follow specific chemical principles that limit the types of isomers produced.

Analysis of Spontaneous Hydrolysis Products of Leukotriene Precursors

Leukotriene A (LTA) precursors are chemically unstable epoxides that can undergo spontaneous hydrolysis in aqueous environments. This non-enzymatic hydrolysis, however, does not yield the same products as the LTA4 hydrolase-catalyzed reaction. The non-enzymatic hydrolysis of LTA4 produces a mixture of 12(S) and 12(R) dihydroxy isomers, but these products are characterized by a 6-trans double bond, differing from the 6-cis bond of the enzymatically formed LTB4. glpbio.com Similarly, the non-enzymatic hydrolysis of LTA3 results in the formation of 6-trans-12-epi LTB3 and 6-trans LTB3. glpbio.com Critically, isomers that contain the natural 6-cis olefin bond, such as the hypothetical 12-epi LTB3, are not known to be formed through these non-enzymatic processes. glpbio.com

PrecursorProcessKey ProductsReference
Leukotriene A4 (LTA4)Enzymatic Hydrolysis (LTA4 Hydrolase)Leukotriene B4 (LTB4) (5(S),12(R)-dihydroxy, 6-cis triene) wikipedia.orgreactome.orgglpbio.com
Leukotriene A4 (LTA4)Non-Enzymatic Hydrolysis6-trans-LTB4 isomers (12(S) and 12(R) forms) glpbio.comnih.gov
Leukotriene A3 (LTA3)Enzymatic Hydrolysis (LTA4 Hydrolase)Insignificant LTB3 formation (LTA3 is an inhibitor) nih.gov
Leukotriene A3 (LTA3)Non-Enzymatic Hydrolysis6-trans-12-epi LTB3 and 6-trans LTB3 glpbio.com

Distinction from Related Non-Enzymatic Isomers (e.g., 6-trans-12-epi Leukotriene B4)

A key structural distinction must be made between the hypothetical 12-epi LTB3 and the non-enzymatic isomers that are actually observed in experimental settings. The primary difference lies in the geometry of the conjugated triene system. Enzymatically produced LTB4 has a 6-cis configuration. glpbio.com In contrast, the non-enzymatic hydrolysis of LTA4 yields isomers such as 6-trans-LTB4 and 12-epi-6-trans-LTB4 (also known as 5S,12S-DHETE), both of which possess a 6-trans double bond. glpbio.comnih.gov Therefore, 12-epi LTB3, which by convention would retain the 6-cis configuration, is distinct from the 6-trans isomers that are known products of spontaneous LTA hydrolysis. glpbio.com

Compound NameStereochemistry at C12Geometry at C6 Double BondTypical Origin
Leukotriene B4 (LTB4)12(R)cis (Z)Enzymatic
This compound12(S)cis (Z)Not formed by known enzymatic or non-enzymatic processes
6-trans-12-epi Leukotriene B412(S)trans (E)Non-Enzymatic
6-trans Leukotriene B412(R)trans (E)Non-Enzymatic

Synthetic Methodologies for the Preparation of 12 Epi Leukotriene B3 As a Research Reagent

General Principles of Eicosanoid Chemical Synthesis

The chemical synthesis of eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, presents significant challenges due to their complex structures, which feature multiple stereocenters and geometrically defined double bonds. nih.gov The general approach to synthesizing molecules like 12-epi LTB3 involves a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together.

A primary goal in eicosanoid synthesis is the construction of the 20-carbon backbone endowed with the correct oxygenation patterns and double bond geometry. acs.org Synthetic chemists often begin with smaller, commercially available chiral molecules, a strategy known as chiral pool synthesis. wikipedia.orguh.edu This approach leverages naturally occurring enantiopure compounds like sugars or amino acids to provide a scaffold with one or more correctly configured stereocenters, which are then elaborated into the target molecule.

Key reactions in building the carbon skeleton include Wittig-type olefination reactions to create the characteristic Z (cis) double bonds and acetylenide anion condensations followed by controlled hydrogenation to install specific olefin geometries. caymanchem.com For instance, the synthesis of a leukotriene A4 (LTA4) methyl ester, a precursor to LTB isomers, has been achieved using propargylic alcohol and 1-heptyne, where the carbon chain is assembled through acetylenide chemistry and the Z-double bonds are introduced via triple bond hydrogenation. caymanchem.com

Strategies for Achieving Stereoselective Control in Eicosanoid Synthesis

The biological activity of leukotrienes is exquisitely dependent on their stereochemistry. nih.govnih.gov Therefore, achieving precise control over the spatial arrangement of atoms at each chiral center and double bond is the most critical aspect of their synthesis. Total synthesis campaigns for leukotrienes like LTB3 and LTB4 have focused heavily on highly stereocontrolled methods. acs.org

Application of Chiral Auxiliaries and Catalytic Asymmetric Synthesis

To control the stereochemical outcome of reactions, chemists employ several powerful strategies, including the use of chiral auxiliaries and catalytic asymmetric synthesis. researchgate.net

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate. researchgate.net It directs the stereochemical course of a subsequent reaction, after which it can be removed and ideally recycled. This strategy effectively converts a difficult enantioselective reaction into a more manageable diastereoselective one. While specific examples for 12-epi LTB3 are proprietary or dispersed in complex literature, the principle is widely applied in natural product synthesis. For example, Evans' oxazolidinone auxiliaries are famously used to direct asymmetric alkylation and aldol (B89426) reactions, which can be used to set key stereocenters in the carbon chain of a leukotriene precursor. researchgate.net

Catalytic asymmetric synthesis is a highly efficient alternative where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. nih.gov A prominent example in the synthesis of related compounds is the use of chiral reducing agents. For instance, asymmetric reduction of a ketone precursor using (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) is a well-established method for setting the stereochemistry of hydroxyl groups in complex molecules. Such methods are crucial for establishing the specific (R) or (S) configuration at carbons C-5 and C-12 in leukotriene B analogues.

StrategyDescriptionApplication in Eicosanoid Synthesis
Chiral Pool Synthesis Utilizes readily available, inexpensive, enantiopure natural products (e.g., sugars, amino acids) as starting materials. wikipedia.orguh.eduProvides a carbon framework with pre-existing stereocenters that are elaborated to form the final eicosanoid structure.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. researchgate.netControls the stereochemistry of key bond-forming reactions (e.g., alkylations, aldol reactions) during the construction of the carbon chain.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) is used to generate a large quantity of a single enantiomer. nih.govUsed for key transformations such as asymmetric hydrogenations to set double bond geometry or asymmetric reductions to create specific alcohol stereoisomers (e.g., at C-12).

Synthesis of Methylated or Deuterated Leukotriene Analogues (e.g., 12-methyl-LTB3, 12-epi LTB4-d4) for Research Purposes

The synthesis of modified leukotrienes, such as methylated or deuterated analogues, is crucial for research. These analogues serve as indispensable tools for metabolism studies, as internal standards for mass spectrometry-based quantification, and as probes to study enzyme-substrate interactions. iaea.orgnih.gov

Deuterated analogues , where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable as internal standards in quantitative mass spectrometry because they have a higher mass but exhibit nearly identical chemical and chromatographic properties to the unlabeled compound. nih.gov The synthesis of deuterated leukotrienes often involves the use of deuterium gas (D₂) with a Lindlar catalyst for the semi-hydrogenation of an acetylenic precursor. biu.ac.iliaea.org This method can introduce deuterium atoms across a double bond with high stereospecificity. Another approach involves a semi-synthetic method where a deuterated precursor, such as deuterated arachidonic acid, is prepared chemically and then converted to the final deuterated leukotriene using biological systems (e.g., polymorphonuclear leukocytes). iaea.org

Methylated analogues are synthesized to explore structure-activity relationships or to block sites of metabolism, thereby increasing the compound's biological half-life. The introduction of a methyl group at a specific position, such as C-12, requires bespoke synthetic routes. This typically involves preparing a key intermediate that can be alkylated with a methylating agent. For example, a ketone at the C-12 position could be reacted with a Grignard reagent like methylmagnesium bromide or a Gilman reagent to introduce the methyl group and form the corresponding tertiary alcohol, though controlling the stereochemistry of this addition can be challenging.

Purification and Analytical Characterization for Academic Research Purity Assessment

The synthesis of leukotrienes invariably produces a mixture of isomers and byproducts. nih.govnih.gov Rigorous purification and characterization are therefore essential to ensure that the biological or chemical effects observed in research are attributable solely to the compound of interest.

Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of leukotriene purification. Due to the similar structures and polarities of leukotriene isomers, reversed-phase HPLC (RP-HPLC) is the most effective and widely used technique. tandfonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase (often a mixture of water, acetonitrile, and an acid modifier like acetic acid). The subtle differences in the structures of isomers like LTB4 and its various epi- and trans-isomers lead to different retention times on the column, allowing for their separation. nih.gov By carefully optimizing the mobile phase composition and gradient, baseline separation of complex mixtures of leukotrienes can be achieved, enabling the isolation of 12-epi LTB3 in high purity.

Spectrometric Confirmation of Chemical Identity and Purity

Once a compound is purified, its chemical identity and purity must be unequivocally confirmed. This is accomplished using a combination of spectrometric techniques.

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS), are particularly powerful. nih.govcreative-proteomics.com The molecule is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined. For structural confirmation, the ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern serves as a molecular fingerprint that can be used to distinguish between different isomers. aminer.cnnih.gov For instance, specific multiple reaction monitoring (MRM) transitions can be established for 12-epi LTB3 and its deuterated internal standard for precise and sensitive quantification. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the detailed structure of a molecule, including the connectivity of atoms and their stereochemical relationships. creative-biostructure.comnih.gov Proton (¹H) NMR provides information about the chemical environment of each hydrogen atom and, through spin-spin coupling, reveals which protons are adjacent to one another. tandfonline.com The coupling constants between protons on a double bond, for example, can definitively establish its geometry as either cis or trans. creative-biostructure.com Advanced 2D NMR techniques can further map out the entire structure and confirm the relative stereochemistry of the hydroxyl groups and the triene system, providing the definitive proof of identity for the synthesized 12-epi LTB3. rsc.org

TechniquePurposeInformation Provided
Reversed-Phase HPLC Purification and SeparationSeparates 12-epi LTB3 from other stereoisomers and reaction byproducts based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Mass Spectrometry (MS/MS) Identification and QuantificationConfirms the molecular weight and provides a characteristic fragmentation pattern for structural verification. caymanchem.comnih.govunimi.it Enables sensitive quantification using deuterated standards.
NMR Spectroscopy (¹H, ¹³C) Definitive Structure ElucidationDetermines the precise atomic connectivity and stereochemistry (both relative and absolute). Confirms double bond geometry (E/Z) and the configuration of stereocenters. tandfonline.comcreative-biostructure.com

Hypothetical Receptor Interactions and Binding Affinity Studies of 12 Epi Leukotriene B3

Methodological Approaches for Ligand-Receptor Binding Assays in vitro

To experimentally determine the binding characteristics of 12-epi LTB3, standardized in vitro ligand-receptor binding assays would be employed. These assays are essential for quantifying the affinity of a test compound for a specific receptor. creative-biolabs.com

Radioligand binding assays are a sensitive and widely used method to study ligand-receptor interactions. nih.gov This technique typically involves membranes prepared from cells (e.g., HEK293 or CHO cells) that have been engineered to express high levels of a specific recombinant receptor, such as human BLT1 or BLT2.

The assay is performed by incubating these receptor-containing membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-LTB4) that is known to bind to the receptor with high affinity. The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled "cold" test compound, such as 12-epi LTB3. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a concentration-dependent decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki) of the test compound.

Competition binding experiments are a specific application of the radioligand displacement assay. creative-biolabs.comnanotempertech.com The primary goal is to determine the relative binding affinity of an unlabeled compound by measuring its ability to compete with a labeled ligand for a receptor's binding site. thermofisher.com

In the context of 12-epi LTB3, the experiment would involve incubating membranes expressing BLT1 or BLT2 with a fixed concentration of [3H]-LTB4 and a range of concentrations of unlabeled 12-epi LTB3. Unlabeled LTB4 would be used in a parallel experiment as a positive control for high-affinity displacement. The results generate a competition curve from which the IC50 of 12-epi LTB3 can be determined. This value provides a quantitative measure of the compound's ability to bind to the LTB4 receptors relative to LTB4 itself.

Comparative Analysis of Expected Binding Affinities with Canonical Leukotrienes and Other Isomers (e.g., 12-epi Leukotriene B4)

The stereochemistry of leukotriene isomers plays a paramount role in determining their binding affinity for BLT receptors. nih.gov The canonical ligand, LTB4, with its 5(S),12(R) configuration, binds to its high-affinity receptor, BLT1, with a dissociation constant (Kd) in the low nanomolar range. nih.gov Alterations to this stereochemistry invariably lead to a dramatic reduction in binding affinity.

For instance, early studies demonstrated that isomers of LTB4, such as 6-trans-epi-LTB4 and 12-epi-6-trans-isomers, had significantly diminished abilities to displace [3H]-LTB4 from its receptor on human polymorphonuclear leukocytes. nih.govnih.gov More specifically, the related compound 12-epi Leukotriene B4, which shares the same 12(S) configuration as 12-epi LTB3, exhibits a profoundly lower affinity for the LTB4 receptor on human neutrophils (IC50 of 7.5 µM) and guinea pig lung membranes (Ki of 4.7 µM) compared to LTB4. caymanchem.com

Based on this comparative data, it is highly probable that 12-epi Leukotriene B3 would also display a very low binding affinity for both BLT1 and BLT2 receptors, with an expected Ki value in the micromolar range, representing a several thousand-fold decrease in affinity compared to LTB4.

Table 1: Comparative Binding Affinities of LTB4 and Related Isomers at Leukotriene Receptors This table presents a compilation of reported binding affinity values for LTB4 and its stereoisomers from various experimental systems. The expected affinity for 12-epi LTB3 is a projection based on these related compounds.

CompoundReceptor/Cell TypeAffinity MetricValueReference
Leukotriene B4 (LTB4)Human PMN Plasma MembraneKi2 nM nih.gov
LTB4-epimersHuman PMN Plasma MembraneKi34 nM nih.gov
6-trans-epi-LTB4Human PMN Plasma MembraneKi1075 nM nih.gov
12-epi Leukotriene B4Human Neutrophil LTB4 ReceptorIC507,500 nM (7.5 µM) caymanchem.com
12-epi Leukotriene B4Guinea Pig Lung MembranesKi4,700 nM (4.7 µM) caymanchem.com
This compound BLT1 / BLT2 (Hypothetical) Ki >10,000 nM (>10 µM) Projected

Computational Modeling and Molecular Dynamics Simulations of Receptor-Ligand Interactions

The absence of experimental data on the biological activity of this compound directly impacts the feasibility of conducting meaningful computational modeling and molecular dynamics simulations. These in silico methods are powerful tools for predicting and analyzing the interactions between a ligand, such as this compound, and its potential receptor targets. However, the successful application of these techniques is contingent upon some foundational knowledge of the compound's biological context, such as a known or suspected receptor target.

Molecular dynamics simulations, for instance, are used to simulate the physical movements of atoms and molecules to understand how they interact over time. For a ligand-receptor pair, this can provide insights into the stability of their binding and the conformational changes that may occur. Similarly, computational modeling can be employed to predict the binding affinity and mode of interaction between a ligand and a receptor. Without a hypothesized or identified receptor for this compound, there is no basis upon which to build these complex and resource-intensive simulations. The scientific community has yet to investigate the biological properties of this specific isomer, meaning the necessary parameters and targets for computational studies are currently undefined.

While research exists for related compounds such as 12-epi Leukotriene B4 and Leukotriene B3, which have been studied for their receptor interactions, this information cannot be directly extrapolated to this compound without significant scientific investigation. caymanchem.comcaymanchem.comscbt.comnih.gov The subtle stereochemical differences between these isomers can lead to vastly different biological activities and receptor binding profiles. Therefore, until foundational biological studies on this compound are conducted, any exploration into its receptor interactions through computational means remains in the realm of hypothesis without a clear starting point.

Potential Cellular and Molecular Mechanisms of Action of 12 Epi Leukotriene B3 in Experimental Systems

Investigation of Intracellular Signaling Pathways Upon Hypothetical Engagement

The interaction of a ligand with its cellular receptor initiates a cascade of intracellular signaling events. For LTB4, these events are well-characterized and lead to profound cellular responses. It is plausible that 12-epi LTB3, as an isomer, could engage similar pathways, potentially through LTB4 receptors, albeit with potentially different affinity and efficacy.

Calcium Mobilization Assays in Responsive Cell Lines (e.g., PMNLs)

A hallmark of neutrophil activation by chemoattractants is a rapid and transient increase in intracellular free calcium concentration ([Ca2+]i). mdpi.comnih.gov LTB4 is a potent inducer of calcium mobilization in rabbit and human neutrophils. nih.govnih.govamanote.com This response is dose-dependent, with an ED50 (half-maximal effective concentration) reported to be as low as 0.12 ± 0.05 nM in rabbit neutrophils. nih.gov The activation of 5-lipoxygenase, the key enzyme in leukotriene biosynthesis, is itself dependent on an increase in cytosolic Ca2+. mdpi.com

The mobilization of calcium can be triggered without the breakdown of polyphosphoinositides, suggesting a mechanism that may differ from other chemotactic factors like fMet-Leu-Phe. nih.govnih.gov Studies using Ca2+-depleted human polymorphonuclear leukocytes (PMNLs) have shown that the synthesis of LTB4 correlates with the influx of extracellular Ca2+. nih.govtheadl.com Structurally related 12-lipoxygenase products, such as 12-hydroxyeicosatetraenoic acid (12-HETE), also dose-dependently stimulate the release of intracellular calcium in human neutrophils, with the 12(S) isomer being slightly more active than the 12(R) isomer. nih.gov Given these precedents, it is highly probable that 12-epi LTB3 would be tested for its ability to induce calcium fluxes in responsive cell lines like PMNLs to determine its potential as a bioactive lipid mediator.

Table 1: Comparative Potency of Leukotrienes and Related Compounds on Calcium Mobilization in Neutrophils

CompoundCell TypePotency (ED50)Reference
Leukotriene B4Rabbit Neutrophils0.12 ± 0.05 nM nih.gov
fMet-Leu-PheRabbit Neutrophils0.20 ± 0.02 nM nih.gov
Arachidonic AcidRabbit Neutrophils320 ± 30 nM nih.gov
12-HETEHuman NeutrophilsThreshold: 1.5 x 10-8 M nih.gov

This table is interactive. Users can sort and filter the data.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, JNK)

Mitogen-activated protein kinases (MAPKs) are critical signaling intermediates that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The LTB4 signaling pathway is known to activate several MAPK cascades, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). researchgate.netmdpi.com

In eosinophils, LTB4 has been shown to induce the phosphorylation of ERK-2 and activate p53/56lyn, a Src-family protein tyrosine kinase, which lies upstream of the MAPK cascade. ashpublications.org Studies using specific inhibitors have demonstrated that LTB4-induced chemotaxis is mediated via the Ras/Raf/MEK/ERK pathway. ashpublications.org In monocytic U-937 cells, LTB4 induces ERK, JNK, and subsequent NF-κB activation through a mechanism dependent on both MAPK and the generation of reactive oxygen species (ROS). researchgate.net Given that the activation of JNK and p38 MAPK pathways is often triggered by cellular stress and inflammatory cytokines, it would be a logical step to investigate whether 12-epi LTB3 can phosphorylate and activate these key kinases in leukocytes. mdpi.com Such studies would elucidate its potential to regulate inflammatory gene expression and cell survival programs.

Activation of Protein Kinase C (PKC) and Other Kinases

Protein Kinase C (PKC) represents another crucial family of signaling proteins involved in leukocyte activation. Evidence suggests that PKC activators can modulate neutrophil responses to LTB4, indicating a complex interplay. oup.com Specifically, PKC activators can down-regulate high-affinity LTB4 receptors, thereby inhibiting responses like Ca2+ transients. oup.com

Conversely, LTB4 signaling can also lead to the activation of PKC. In guinea-pig eosinophils, LTB4-induced activation of the NADPH oxidase, a key enzyme for generating ROS, is implicated to involve PKC. portlandpress.com Furthermore, the inhibitory actions of another lipid mediator, Lipoxin A4, on LTB4-stimulated second messenger generation are thought to be mediated through the activation and translocation of PKC, specifically the β-isotype. nih.gov Therefore, a hypothetical investigation into 12-epi LTB3 would likely involve assessing its ability to induce the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of PKC activation, in cells such as neutrophils.

Exploration of Downstream Cellular Responses in vitro

The activation of intracellular signaling pathways culminates in distinct cellular behaviors. For a pro-inflammatory mediator, these responses typically involve directing the movement and activity of immune cells.

Chemotactic Effects on Leukocytes (e.g., Neutrophils, Macrophages) in Migration Assays

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the recruitment of leukocytes to sites of inflammation. LTB4 is a powerful chemoattractant for neutrophils and other leukocytes. inca.gov.brbohrium.comnih.gov Its ability to stimulate directed migration is stereospecific and has been demonstrated in various in vitro assays. nih.gov Studies comparing different leukotrienes have shown that LTB3 is also a chemoattractant for human neutrophils, although it is approximately 5-fold less potent than LTB4. nih.gov

Notably, non-enzymatically formed isomers of LTB4 have also been shown to induce neutrophil migration, albeit at concentrations about ten times higher than LTB4 itself. nih.gov This suggests that the specific stereochemistry of the hydroxyl groups and the geometry of the conjugated triene system are important for high-affinity receptor binding and potent chemotactic activity, but that variations can be tolerated. nih.gov Therefore, it is highly anticipated that 12-epi LTB3 would exhibit chemotactic activity for leukocytes, and migration assays would be essential to quantify its potency relative to LTB4 and LTB3.

Table 2: Comparative Chemotactic Potency of Leukotriene B Isomers on Human Neutrophils

CompoundRelative Potency vs. LTB4Reference
Leukotriene B4 (LTB4)1 nih.gov
Leukotriene B3 (LTB3)~0.2 (5-fold less potent) nih.gov
Leukotriene B5 (LTB5)0.01 (100-fold less potent) nih.gov
Non-enzymatic LTB4 Isomers~0.1 (10-fold less potent) nih.gov

This table is interactive. Users can sort and filter the data.

Modulation of Leukocyte Aggregation and Adherence

In addition to chemotaxis, the processes of leukocyte aggregation and adherence to the vascular endothelium are critical steps for their emigration from the bloodstream into inflamed tissues. LTB4 is a potent inducer of both leukocyte aggregation and adherence. nih.govnih.govresearchgate.net It can induce the aggregation of polymorphonuclear leukocytes, monocytes, and macrophages. nih.govnih.govplos.org This effect is mediated through lipoxygenase products, as inhibitors of this pathway can prevent arachidonic acid-induced aggregation. nih.gov

Importantly, a study directly investigating LTB4 analogs reported that 12-epi LTB4 is capable of aggregating rat leukocytes. nih.gov The same study highlighted the critical role of the hydroxyl group at the 12-position for this biological activity; removal of this group severely reduced aggregation, while the epimeric 12-hydroxyl analog (12-epi LTB4) demonstrated better agonist properties. nih.gov Furthermore, LTB4 has been shown to cause a significant and reversible adhesion of leukocytes to the endothelium in postcapillary venules in vivo. nih.gov It is therefore reasonable to postulate that 12-epi LTB3 would also modulate leukocyte aggregation and adherence, key functions for a potential inflammatory mediator.

Influence on Degranulation Processes and Lysosomal Enzyme Release

There is currently no available scientific literature detailing the influence of 12-epi Leukotriene B3 on degranulation processes or the release of lysosomal enzymes from cells. While other leukotrienes, such as Leukotriene B4 and Leukotriene B3, have been shown to modulate these activities in inflammatory cells like neutrophils, similar studies have not been reported for the 12-epi isomer. nih.govcaymanchem.com The specific stereochemistry of this compound may result in different interactions with cellular receptors and signaling pathways compared to its better-studied counterparts, but this has yet to be experimentally verified.

Effects on Gene Expression and Protein Modulation

Transcriptomic Analysis in Cultured Cells Treated with this compound

A comprehensive transcriptomic analysis of cells treated with this compound has not been documented in the scientific literature. Such studies would be crucial in elucidating the potential signaling pathways and cellular processes that might be modulated by this compound. Without this data, it is not possible to determine which genes may be up- or down-regulated in response to this compound exposure.

Proteomic Profiling of Cellular Responses

Similarly, there are no published proteomic profiling studies on cellular responses to this compound. Proteomic analyses would provide valuable insights into the changes in protein expression and post-translational modifications that occur following treatment with the compound, offering a more complete picture of its biological impact. The absence of such data means that the protein-level effects of this compound remain unknown.

Insufficient Scientific Data Prohibits In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of research on the chemical compound this compound, making it impossible to generate a detailed and accurate article on its role in biological processes as requested. The existing data is insufficient to populate the specified sections regarding its investigation in preclinical models.

Current information, primarily from chemical suppliers, indicates that the biological activity of this compound has not been extensively explored. glpbio.combioscience.co.uk The compound is an isomer of Leukotriene B3 (LTB3), and while there is research comparing the pro-inflammatory potentials of LTB3 and the more widely studied Leukotriene B4 (LTB4), this does not extend to the 12-epi isomer of LTB3. nih.gov

The formation of 3-series leukotrienes, such as LTB3, is generally associated with conditions of essential fatty acid deficiency, and the enzymatic conversion to LTB3 is known to be inefficient. glpbio.com Non-enzymatic processes can lead to the formation of related isomers, but the specific biological functions of 12-epi LTB3 remain uninvestigated. glpbio.com

Without dedicated studies on this compound in various in vitro and in vivo models, any attempt to detail its effects in primary cell cultures, immortalized cell lines, or rodent models of inflammation would be speculative and not grounded in scientific evidence. Furthermore, the absence of research precludes any meaningful comparative functional studies with physiologically relevant leukotrienes as requested.

Therefore, due to the scarcity of published research, an article that is both "thorough, informative, and scientifically accurate" and strictly adheres to the provided detailed outline for this compound cannot be produced at this time. Further research into the biological role of this specific compound is required before a comprehensive analysis is possible.

Exploration of 12 Epi Leukotriene B3 S Role in Biological Processes Through Preclinical Models

Examination of Transcellular Biosynthesis Paradigms for Potential Isomerization

Transcellular biosynthesis is a critical paradigm in the generation of lipid mediators, allowing for complex signaling molecules to be produced through the cooperative action of different cell types. nih.govnih.gov This process involves a "donor" cell synthesizing and releasing a chemically unstable intermediate, which is then taken up and processed by an "acceptor" cell expressing the necessary downstream enzymes. nih.govjci.org In the context of leukotrienes, cells of myeloid origin, such as neutrophils, are primary producers of the intermediate Leukotriene A4 (LTA4), while other cells, including platelets and endothelial cells, can act as acceptor cells to convert LTA4 into various bioactive products. jci.orgbiosciencepharma.comnih.gov

The formation of the 3-series of leukotrienes, including LTB3, originates from Mead acid, an omega-9 fatty acid that becomes more prevalent during essential fatty acid deficiency. glpbio.com The precursor, Leukotriene A3 (LTA3), is a substrate for the enzyme Leukotriene A4 hydrolase (LTA4-H), which would enzymatically convert it to LTB3. However, LTA3 is a poor substrate and actually acts as an inhibitor of LTA4 hydrolase, resulting in very low enzymatic conversion. glpbio.com

The isomerization of LTA3 to form 12-epi LTB3 is not believed to occur via known enzymatic pathways. glpbio.combioscience.co.uk Instead, the non-enzymatic hydrolysis of LTA3 yields two main products: 6-trans-LTB3 and 6-trans-12-epi-LTB3. glpbio.com It is critical to note the stereochemistry here; the isomers produced non-enzymatically contain a 6-trans double bond. Scientific sources indicate that 12-epi LTB isomers that contain the natural 6-cis olefin structure are not produced through either enzymatic or non-enzymatic mechanisms. glpbio.com Therefore, while the LTA3 intermediate could theoretically be transferred between cells in a transcellular manner, its subsequent conversion to a 12-epi isomer appears to be a non-enzymatic chemical process rather than a regulated enzymatic one within the acceptor cell.

The table below summarizes the formation pathways of LTB3 and its related isomers.

CompoundPrecursorFormation PathwayKey Characteristics
Leukotriene B3 (LTB3) Leukotriene A3 (LTA3)Enzymatic (via LTA4 Hydrolase)Very low yield; LTA3 inhibits the enzyme. glpbio.com
6-trans-Leukotriene B3 Leukotriene A3 (LTA3)Non-enzymatic hydrolysisA primary product of non-enzymatic LTA3 breakdown. glpbio.com
6-trans-12-epi-Leukotriene B3 Leukotriene A3 (LTA3)Non-enzymatic hydrolysisA primary product of non-enzymatic LTA3 breakdown. glpbio.com
12-epi-Leukotriene B3 (6-cis) Leukotriene A3 (LTA3)Not formedNot produced by known enzymatic or non-enzymatic processes. glpbio.combioscience.co.uk

Advanced Analytical Methodologies for the Characterization and Quantification of 12 Epi Leukotriene B3 in Research

Liquid Chromatography (LC) Techniques for Separation and Isolation

Liquid chromatography is a cornerstone for the analysis of eicosanoids, providing the necessary resolving power to separate structurally similar isomers from complex biological matrices.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the separation and purification of leukotrienes, including their various isomers. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For leukotriene isomers, which possess subtle differences in their three-dimensional structure and polarity, the composition of the mobile phase is a critical parameter for achieving resolution.

A common approach involves using a mobile phase consisting of a mixture of organic solvents like methanol and/or acetonitrile, water, and an acid modifier such as acetic or formic acid. The acid helps to suppress the ionization of the carboxylic acid group on the leukotriene, thereby increasing its retention on the nonpolar stationary phase. One reported method for the separation of LTB4 and its non-enzymatically formed isomers utilized a mobile phase of tetrahydrofuran-methanol-water-acetic acid, adjusted to a specific pH with ammonium hydroxide, which allowed for the successful resolution of several isomers. scispace.com The ability to separate diastereomers, which have different physical properties, is an inherent advantage of conventional RP-HPLC. chromforum.org

The optimization of an RP-HPLC method for 12-epi Leukotriene B3 would involve careful adjustment of solvent ratios and pH to maximize the resolution from its other stereoisomers. UV detection, typically at 270-280 nm, is employed for quantification, leveraging the characteristic conjugated triene chromophore present in leukotrienes. scispace.com

Table 1: Illustrative RP-HPLC Parameters for Leukotriene Isomer Separation

ParameterConditionPurpose
Column Nucleosil C18 (5 µm, 250 x 4.6 mm)Provides a nonpolar stationary phase for hydrophobic interactions.
Mobile Phase Tetrahydrofuran/Methanol/Water/Acetic Acid (e.g., 25:30:45:0.1, v/v)The solvent gradient and composition are optimized to resolve isomers.
pH Adjustment Adjusted to ~5.5 with Ammonium HydroxideSuppresses ionization of the carboxyl group, improving retention and peak shape.
Flow Rate 0.9 - 1.0 mL/minControls the speed of the separation and influences resolution.
Detection UV Absorbance at 280 nmThe conjugated triene system of leukotrienes allows for sensitive detection.
Internal Standard Prostaglandin B2Used for correcting variations in extraction and injection.

This table is an illustrative example based on established methods for leukotriene separation. scispace.com

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to much more efficient separations. This enhanced efficiency is particularly advantageous for complex biological samples where numerous eicosanoid isomers and other metabolites are present.

For the analysis of this compound, UHPLC provides several key benefits:

Improved Isomer Resolution: The higher peak capacities achieved with UHPLC allow for the baseline separation of closely related isomers that might co-elute in a standard HPLC system.

Increased Throughput: Analysis times are significantly reduced, often from 30-40 minutes in HPLC to just a few minutes in UHPLC, enabling high-throughput analysis essential for metabolomics and clinical studies. rsc.org

Higher Sensitivity: Sharper, narrower peaks result in greater peak heights and improved signal-to-noise ratios, leading to lower limits of detection.

When coupled with mass spectrometry (UHPLC-MS), this technique becomes a powerful tool for the comprehensive profiling of metabolites in biological fluids like plasma and urine. rsc.orgmdpi.com The rapid and high-resolution separation provided by UHPLC is critical for minimizing ion suppression and ensuring accurate quantification in the mass spectrometer.

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry provides unparalleled specificity and sensitivity for the analysis of lipids like this compound. It is the gold standard for definitive identification and accurate quantification, especially at the low concentrations found in biological systems.

The choice of ionization source is crucial for converting the analyte molecules into gas-phase ions for MS analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common sources used in LC-MS.

Electrospray Ionization (ESI): This is a soft ionization technique that generates ions directly from a liquid solution. It is particularly well-suited for polar, thermally labile biomolecules like leukotrienes. youtube.comresearchgate.net ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or, more commonly for leukotrienes with their acidic carboxyl group, deprotonated molecules [M-H]⁻ in negative ion mode. Its gentle nature minimizes fragmentation in the source, preserving the molecular ion for subsequent analysis.

Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is first vaporized in a heated nebulizer before being ionized by gas-phase ion-molecule reactions initiated by a corona discharge. microsaic.commetwarebio.com It is generally more suitable for less polar and more thermally stable compounds. youtube.com While it can be used for some lipids, ESI is often the preferred method for leukotrienes due to their polarity and potential for thermal degradation. youtube.com

Table 2: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase from charged droplets. microsaic.comGas-phase chemical ionization of a vaporized sample. microsaic.com
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. youtube.comBest for semi-polar to non-polar, volatile, and thermally stable compounds. youtube.com
Typical Ions Formed [M-H]⁻ (for LTB3)[M-H]⁻ or [M+H]⁺
Matrix Effects More susceptible to ion suppression from salts and buffers.Less susceptible to matrix effects compared to ESI.
Recommendation for 12-epi LTB3 Highly recommended due to the polar and labile nature of leukotrienes.Less common, but potentially useful for less polar derivatives.

Tandem mass spectrometry (MS/MS) is essential for the definitive identification and specific quantification of analytes in complex mixtures. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of 12-epi LTB3) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule.

For highly sensitive and selective quantification, Multiple Reaction Monitoring (MRM) is employed, typically on a triple quadrupole mass spectrometer. In MRM, specific, predefined precursor-to-product ion transitions are monitored over time. This targeted approach filters out chemical noise from the matrix, resulting in exceptional sensitivity and specificity. The development of an MRM method for 12-epi LTB3 would involve:

Infusion of a pure standard to determine the most abundant and stable precursor ion (e.g., m/z 337.2 for [M-H]⁻, as LTB3 has a molecular weight of 338.5).

Performing product ion scans to identify characteristic fragment ions.

Selecting one or more specific precursor-product ion pairs (transitions) for monitoring.

Table 3: Hypothetical MRM Transitions for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound (Quantifier) 337.2195.1Negative
This compound (Qualifier) 337.2179.1Negative
12-epi LTB3-d4 (Internal Standard) 341.2197.1Negative

This table is illustrative. The exact product ions would need to be determined empirically but are based on known fragmentation patterns of similar eicosanoids.

The gold standard for achieving accurate and precise quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution assay. nih.gov A SIL-IS is a version of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotopes.

For this compound, a deuterated analog such as 12-epi Leukotriene B4-d4 is an appropriate internal standard. caymanchem.com This standard is chemically identical to the endogenous analyte and therefore behaves the same way during sample extraction, chromatographic separation, and ionization. caymanchem.com However, it is differentiated by the mass spectrometer due to its higher mass.

By adding a known amount of the SIL-IS to the sample at the earliest stage of preparation, it can effectively correct for:

Variability in sample extraction and recovery.

Degradation of the analyte during sample handling.

Matrix effects (ion suppression or enhancement) in the MS source.

The concentration of the endogenous analyte is calculated from the ratio of the MS response of the native analyte to that of the co-eluting SIL-IS. nih.gov This approach significantly improves the accuracy, precision, and reproducibility of the quantification, making it indispensable for rigorous research applications. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance if sufficient material is available)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive technique for the structural elucidation of organic molecules, including complex lipids like this compound. creative-biostructure.comnews-medical.net Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of connectivity and stereochemistry, provided a sufficient quantity of pure material is available.

For a molecule such as 12-epi LTB3, which is a 5S,12S-dihydroxy-6Z,8E,10E-eicosatrienoic acid, NMR is indispensable for differentiating it from its other stereoisomers, such as LTB3 (5S,12R configuration). The key distinguishing feature is the stereochemistry at the C-12 position.

¹H NMR Spectroscopy: Proton NMR would reveal distinct chemical shifts and coupling constants for the protons attached to the chiral centers (C-5 and C-12) and the olefinic protons of the conjugated triene system. The spatial arrangement of atoms in the 12S configuration of 12-epi LTB3, compared to the 12R configuration of LTB3, would cause subtle but measurable differences in the electronic environment of nearby protons, leading to unique spectral fingerprints. youtube.com For instance, the coupling constants (J-values) between protons on adjacent carbons can help define the geometry of the double bonds (cis or trans). creative-biostructure.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information by showing a single peak for each unique carbon atom in the molecule. oxinst.com The chemical shift of the C-12 carbon and adjacent carbons would be particularly sensitive to the stereochemical configuration of the hydroxyl group, thus serving as a key diagnostic marker to differentiate 12-epi LTB3 from LTB3.

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments are often required for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing the connectivity of the carbon skeleton. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is crucial for confirming stereochemical assignments, such as the relative orientation of substituents around the chiral centers.

While specific NMR spectral data for this compound is not widely published, reflecting its status as a less-studied isomer, the table below illustrates the type of data that would be generated from a hypothetical ¹H NMR analysis to differentiate it from its C-12 epimer, LTB3.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Differentiating 12-epi LTB3 and LTB3 This table is for illustrative purposes to demonstrate the principles of NMR in isomer differentiation.

Proton Expected Chemical Shift Range (ppm) Key Differentiating Feature
H-5 3.5 - 4.2 Subtle shift difference due to long-range effects of C-12 stereocenter.
H-12 3.8 - 4.5 Significant chemical shift and coupling constant differences are expected for the proton on the stereocenter, directly reflecting the change from R to S configuration.
Olefinic Protons (H-6 to H-11) 5.5 - 6.8 Minor shifts influenced by the conformation adopted due to the C-12 stereochemistry.

Immunoassay Development and Validation for Specific Isomer Detection

Immunoassays offer a high-throughput and sensitive method for the quantification of specific molecules in complex biological samples. However, developing an immunoassay for an isomer like 12-epi LTB3 is a significant undertaking, primarily due to the challenge of producing antibodies that can distinguish it from other closely related leukotrienes.

Both Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) are based on the principle of competitive binding. nih.govlinear.es In this format, the analyte of interest in a sample (unlabeled antigen) competes with a known amount of labeled antigen for a limited number of binding sites on a specific antibody.

Enzyme Immunoassay (EIA): In an EIA, the antigen is labeled with an enzyme. After the competitive binding reaction, a substrate is added, and the enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change). The intensity of the signal is inversely proportional to the concentration of the analyte in the original sample. EIAs are widely used due to their sensitivity, lack of radioactive materials, and suitability for automation. nih.gov

Radioimmunoassay (RIA): RIA follows the same principle but uses a radioisotope (e.g., ³H) as the label on the antigen. The amount of labeled antigen bound to the antibody is measured using a scintillation counter. The radioactivity level is inversely proportional to the concentration of the unlabeled analyte in the sample. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

For the development of an assay for 12-epi LTB3, a conjugate of 12-epi LTB3 would need to be synthesized and coupled to a reporter (enzyme or radioisotope). The most critical component would be the generation of a highly specific antibody that preferentially binds to 12-epi LTB3.

The foremost challenge in developing an immunoassay for 12-epi LTB3 is achieving specificity, which is hampered by cross-reactivity. nih.gov Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte. elisakits.co.uk Given that 12-epi LTB3 differs from LTB3 only in the three-dimensional arrangement of the hydroxyl group at a single carbon atom, the potential for cross-reactivity is extremely high.

An antibody recognizes the specific shape and chemical properties of an epitope. For small molecules like leukotrienes, the entire molecule often acts as the epitope (or hapten). The subtle difference between the 12S and 12R configurations may not be sufficient to be distinguished by many antibodies, leading to inaccurate quantification.

Validation of a new immunoassay must therefore include extensive cross-reactivity testing against a panel of structurally related compounds. This involves determining the concentration of each related compound required to displace 50% of the labeled antigen, and comparing it to the concentration of the target analyte that produces the same effect.

Table 2: Hypothetical Cross-Reactivity Profile for a 12-epi LTB3 Immunoassay This table illustrates how cross-reactivity data is presented to validate assay specificity.

Compound Structure % Cross-Reactivity
This compound (Target) 5S,12S-dihydroxy-6Z,8E,10E-eicosatrienoic acid 100%
Leukotriene B3 (LTB3) 5S,12R-dihydroxy-6Z,8E,10E-eicosatrienoic acid High (e.g., >50%)
Leukotriene B4 (LTB4) 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid Moderate (e.g., 5-15%)
6-trans-12-epi-LTB3 5S,12S-dihydroxy-6E,8E,10E-eicosatrienoic acid High (e.g., >40%)
5-HETE 5-Hydroxyeicosatetraenoic acid Low (e.g., <0.1%)

Minimizing cross-reactivity can sometimes be managed by altering the immunoassay conditions, such as the concentrations of the antibody and the labeled competitor. mdpi.com However, for isomers with very subtle structural differences, achieving high specificity often remains the primary obstacle, necessitating the use of orthogonal methods like mass spectrometry for confirmation of results.

Current Research Gaps, Methodological Challenges, and Future Directions for 12 Epi Leukotriene B3

Addressing the Explicit Gap in Explored Biological Activity

A significant and recurring theme in the available literature is the largely unexplored biological activity of 12-epi Leukotriene B3. Unlike its well-characterized counterparts, such as Leukotriene B4 (LTB4), the specific physiological or pathophysiological roles of 12-epi LTB3 have not been elucidated. It is noteworthy that 12-epi LTB3 is not believed to be a product of known enzymatic or non-enzymatic pathways in biological systems, which may have contributed to the limited investigation into its effects.

However, recent findings on structurally similar molecules suggest that the 12-epi configuration does not necessarily preclude biological activity. For instance, 12-epi-LTB4, an analog of 12-epi LTB3, has been identified as a partial agonist for the leukotriene B4 receptors BLT1 and BLT2. This discovery opens a critical research question: could 12-epi LTB3 exhibit similar partial agonistic or even antagonistic properties at these receptors? Answering this would fill a fundamental gap in our understanding of leukotriene signaling and metabolism.

Methodological Challenges in Differentiating Trace Amounts of Isomeric Leukotrienes in Complex Biological Matrices

The analysis of leukotrienes is inherently challenging due to their low endogenous concentrations and the presence of numerous structurally similar isomers. Differentiating 12-epi LTB3 from its stereoisomers, such as LTB3, presents a significant methodological hurdle. The primary techniques for eicosanoid analysis, namely high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), require careful optimization to achieve the necessary resolution for isomer separation.

The complexity of biological matrices, such as plasma, urine, or tissue homogenates, further complicates analysis by introducing interfering substances that can suppress ionization in MS or co-elute with the target analyte. Developing robust and validated analytical methods capable of unequivocally identifying and quantifying trace amounts of 12-epi LTB3 in the presence of a vast excess of other leukotriene isomers remains a critical challenge for researchers in the field.

Development of Highly Specific Reagents and Probes for this compound

The advancement of our understanding of any endogenous molecule is intrinsically linked to the availability of specific detection tools. Currently, there is a clear lack of highly specific reagents, such as monoclonal antibodies or molecular probes, designed to target 12-epi LTB3. The development of such tools would be transformative for the field, enabling researchers to:

Develop sensitive and specific immunoassays (e.g., ELISA) for the quantification of 12-epi LTB3 in biological samples.

Utilize techniques like immunohistochemistry or immunofluorescence to visualize the localization of 12-epi LTB3 in cells and tissues.

Employ affinity chromatography for the selective isolation and enrichment of 12-epi LTB3 from complex mixtures.

The generation of these reagents would be a crucial step in moving the study of 12-epi LTB3 from the realm of chemical curiosity to that of biological significance.

Implications for Understanding Structure-Activity Relationships in Eicosanoid Biology

The stereochemistry of leukotrienes is a critical determinant of their biological activity. Studies on LTB3 and LTB5 have provided insights into how subtle changes in chemical structure can dramatically alter their pro-inflammatory potential. For example, the rigidity of the C-17 to C-18 double bond in LTB5 is thought to contribute to its reduced potency compared to LTB4.

Research into synthetic analogs of LTB3 has further highlighted the importance of the stereocenter at the C-12 position. A study on 12-methyl-LTB3 demonstrated that the 12(R)-methyl analog retained potent biological activity, nearly equivalent to natural LTB4. In stark contrast, the 12(S)-methyl-LTB3 isomer (the "epi" configuration) exhibited significantly reduced activity. This strongly suggests that the spatial orientation of the hydroxyl group at C-12 is crucial for receptor recognition and activation. A thorough investigation of 12-epi LTB3's receptor binding and functional activity would, therefore, provide invaluable data for refining our understanding of the precise structural requirements for ligand-receptor interactions in the leukotriene family.

Potential as a Pharmacological Tool or Reference Compound for Receptor Studies

Despite the lack of defined biological activity, the availability of synthetically produced 12-epi LTB3 allows it to serve as a valuable tool in pharmacological research. It can be utilized as a negative control in experiments investigating the effects of other LTB3 isomers, helping to ensure that any observed activity is specific to a particular stereochemical configuration.

Furthermore, 12-epi LTB3 can be employed as a reference standard in the development and validation of analytical methods for leukotriene analysis. Its distinct chromatographic and mass spectrometric properties can aid in the optimization of separation and detection parameters for the entire class of LTB3 isomers. As research into leukotriene receptor pharmacology continues, 12-epi LTB3 may also find utility as a tool to probe the ligand-binding pockets of BLT receptors, potentially revealing subtle differences in how these receptors accommodate various isomers.

Future Avenues in Synthetic Biology and Eicosanoid Mimicry Research, Beyond Physiological Metabolites

While 12-epi LTB3 may not be a naturally occurring metabolite, its unique structure can inspire future research in synthetic biology and eicosanoid mimicry. The principles of synthetic biology could be applied to engineer novel enzymes capable of producing "unnatural" eicosanoid structures, including those with the 12-epi configuration. This could lead to the generation of a library of novel lipid mediators with potentially unique and valuable pharmacological properties.

In the field of eicosanoid mimicry, the structure of 12-epi LTB3 could serve as a scaffold for the design of new molecules that modulate leukotriene signaling pathways. By understanding why the 12-epi configuration confers low activity in some contexts, medicinal chemists can design more potent and selective receptor antagonists or agonists. This approach moves beyond the study of physiological metabolites to the rational design of novel therapeutics based on the structural principles of the eicosanoid family.

Q & A

Q. How can researchers address gaps in the structural-activity relationship (SAR) of this compound?

  • Strategy : Synthesize analogs with modified hydroxyl groups or double bonds. Test bioactivity in receptor-binding assays (SPR or radioligand displacement) and molecular dynamics simulations to predict binding modes .

Literature & Reproducibility

Q. What criteria should guide the selection of literature sources for this compound research?

  • Guidance : Prioritize studies with (1) Full experimental protocols, (2) Independent replication (e.g., multiple labs reporting similar EC50 values), and (3) Use of certified reference materials. Avoid non-peer-reviewed vendor data .

Q. How can discrepancies in reported half-lives of this compound be reconciled?

  • Resolution : Compare degradation conditions (pH, temperature, matrix composition). Conduct accelerated stability studies under standardized conditions (ICH Q1A guidelines) and publish raw chromatograms to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.